molecular formula C12H9NO6 B1672151 GRK2-Inhibitor CAS No. 24269-96-3

GRK2-Inhibitor

Katalognummer: B1672151
CAS-Nummer: 24269-96-3
Molekulargewicht: 263.2 g/mol
InChI-Schlüssel: YDJPHSNZGRVPCK-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selective β-Adrenergic Receptor Kinase 1 inhibitor (IC50 = 126 µM). Putative cardioprotective agent.
βARK1 inhibitor is an inhibitor of G protein-coupled receptor kinase 2/β-adrenergic receptor kinase 1 (GRK2/βARK1;  IC50 = 126 µM). It is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM. βARK1 inhibitor decreases systolic blood pressure in ob/ob and nicotinamide plus streptozotocin-induced mouse models of type 2 diabetes when administered at a dose of 200 µg/kg. It also improves clonidine-induced relaxation of precontracted isolated aortic rings and improves glucose tolerance in the ob/ob mouse model. βARK1 inhibitor inhibits dopamine inhibition reversal (DIR) induced by serotonin or neurotensin in the rat ventral tegmental area in vitro.
GRK2 Inhibitor is an inhibitor of GRK 2 (β-Adrenergic Receptor Kinase 1).

Wissenschaftliche Forschungsanwendungen

Herz-Kreislauf-Erkrankungen

GRK2-Inhibitoren haben sich als nützlich bei der Behandlung von Herz-Kreislauf-Erkrankungen erwiesen . GRK2-Dysfunktion ist mit mehreren Krankheiten verbunden, darunter Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Herzinsuffizienz . Spezifische Substrate von GRK2 sind nützliche Werkzeuge, um die verschiedenen intrazellulären Signalwege zu untersuchen, die von GRK2 reguliert werden, und auch um GRK2-spezifische Inhibitoren als Kandidatenmedikamente zu entwickeln .

Stoffwechselerkrankungen

GRK2-Inhibitoren wurden in Bezug auf Stoffwechselerkrankungen als wirksam befunden . GRK2-Dysfunktion ist mit Stoffwechselerkrankungen wie Fettleibigkeit und nicht-alkoholischer Fettlebererkrankung verbunden . Die selektive Hemmung der Kinase potenziert die Insulinsignalisierung sowohl in vitro als auch in vivo, was darauf hindeutet, dass GRK2 die adrenerge Insulinresistenz vermittelt, während seine Hemmung die Insulinsensitivität erhöht .

Krebs

GRK2-Inhibitoren haben potenzielle Anwendungen in der Krebsforschung . GRK2-Dysfunktion ist mit verschiedenen Krebsarten verbunden . Die Entwicklung von GRK2-spezifischen Inhibitoren könnte einen neuen Ansatz zur Krebsbehandlung bieten .

Gehirnerkrankungen

GRK2-Inhibitoren werden auf ihre potenziellen Anwendungen bei Gehirnerkrankungen untersucht . GRK2-Dysfunktion ist mit Gehirnerkrankungen wie Alzheimer-Krankheit verbunden . Die Entwicklung von GRK2-spezifischen Inhibitoren könnte einen neuen Ansatz zur Behandlung dieser Krankheiten bieten .

Fibrotische Erkrankungen

GRK2-Inhibitoren haben sich als potenzielles therapeutisches Ziel bei fibrotischen Erkrankungen erwiesen . GRK2 reguliert zahlreiche Signalwege unter pathophysiologischen Bedingungen, die mit fibrotischen Erkrankungen korrelieren . Es hat unterschiedliche Auswirkungen auf das Wachstum und die Apoptose verschiedener Zellen, die Entzündungsreaktion und die Ablagerung der extrazellulären Matrix, die für das Fortschreiten der Organfibrose unerlässlich sind .

Rheumatoide Arthritis

Die gezielte Beeinflussung der GRK2-Aktivität ist eine praktikable Strategie, um die Makrophageninfiltration zu hemmen und so eine eindeutige Möglichkeit zu bieten, die Gelenkentzündung und die Angiogenese der rheumatoiden Arthritis zu kontrollieren .

Herzinsuffizienz

Die Hemmung von betaARK1 hat gezeigt, dass sie die Myokardfunktion verbessert und mehrere Tiermodelle der Herzinsuffizienz „rettet“ . Die Überexpression des betaARK1-Inhibitors führte in einem Mausmodell schwerer Kardiomyopathie zu einer deutlichen Verlängerung des Überlebens und einer Verbesserung der Herzfunktion .

Dilatative Kardiomyopathie

Die Hemmung von betaARK1 stellt die beeinträchtigte biochemische Beta-Adrenorezeptor-Reaktionsfähigkeit wieder her, rettet jedoch nicht die durch CREB (A133) induzierte Kardiomyopathie . Dies deutet darauf hin, dass die Wiederherstellung der BetaAR-Signalübertragung nicht ausreicht, um die Entwicklung und das Fortschreiten aller Formen der Herzinsuffizienz zu verhindern .

Wirkmechanismus

Target of Action

The primary target of the GRK2 Inhibitor, also known as the betaARK1 Inhibitor, is the G Protein-Coupled Receptor Kinase 2 (GRK2) . GRK2 is a central signaling node involved in the modulation of many G Protein-Coupled Receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . It specifically phosphorylates agonist-activated GPCRs .

Mode of Action

The GRK2 Inhibitor interacts with its target by inhibiting the kinase activity of GRK2 . This inhibition prevents the phosphorylation of GPCRs by GRK2, which in turn prevents the binding of β-arrestin proteins to GPCRs, a process termed desensitization . This allows for continued interaction of GPCRs with G proteins, thus prolonging the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of GRK2 affects several biochemical pathways. GRK2 is involved in the regulation of an enormous range of both GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . For instance, GRK2 promotes ERK1/2 phosphorylation, while ERK1/2 inhibits GRK2 phosphorylation . Moreover, GRK2 and NF-κB can advance their activation through each other .

Pharmacokinetics

For instance, a highly potent and selective GRK2 inhibitor called 14as has an IC50 for GRK2 of 30 nM, shows more than 230-fold selectivity over GRK1, GRK5, PKA, and ROCK1 .

Result of Action

The inhibition of GRK2 has several molecular and cellular effects. It has been reported to be enhanced in patients or in preclinical models of several relevant pathological situations, such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or non-alcoholic fatty liver disease (NAFLD), and to contribute to disease progression by a variety of mechanisms related to its multifunctional roles .

Action Environment

It is known that the effectiveness of these inhibitors can be influenced by the physiological state of the patient, including the presence of diseases such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or nafld .

Biochemische Analyse

Biochemical Properties

The GRK2 inhibitor plays a significant role in biochemical reactions. It interacts with GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . The GRK2 inhibitor specifically phosphorylates agonist-activated GPCRs . This phosphorylation promotes the binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins .

Cellular Effects

The GRK2 inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the regulation of an enormous range of both GPCRs and non-GPCR substrates .

Molecular Mechanism

The GRK2 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to GPCRs and inhibits further interactions with G proteins, a process termed desensitization . This leads to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades based on β-arrestin-orchestrated signalosomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the GRK2 inhibitor change over time. It has been observed that GRK2 levels and activity are enhanced in preclinical models of several relevant pathological situations

Dosage Effects in Animal Models

The effects of the GRK2 inhibitor vary with different dosages in animal models. For instance, one study found that co-treatment with clonidine and a GRK2 inhibitor prevented rebound hypertension and endothelial dysfunction after withdrawal in diabetes .

Metabolic Pathways

The GRK2 inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, upregulation of GRK2 impaired ISO-mediated mitochondrial functional responses, which is important for metabolic adaptations in pathological conditions .

Transport and Distribution

The GRK2 inhibitor is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . For instance, PGE2 activates the EP4/AC/cAMP/PKA pathway, which mediates GRK2 translocation to the cell membrane .

Subcellular Localization

The subcellular localization of the GRK2 inhibitor and its effects on activity or function are significant. For example, GRK2 localizes to mitochondria and regulates mitochondrial function

Biologische Aktivität

Beta-adrenergic receptor kinase 1 (βARK1), also known as GRK2, plays a crucial role in the regulation of β-adrenergic receptors (βARs) in the heart. Its overexpression leads to desensitization and downregulation of βARs, contributing to heart failure (HF). Inhibiting βARK1 has emerged as a potential therapeutic strategy to restore βAR signaling and improve cardiac function. This article discusses the biological activity of βARK1 inhibitors, focusing on their mechanisms, efficacy in various studies, and implications for heart failure treatment.

βARK1 Functionality:

  • βARK1 phosphorylates activated βARs, promoting their internalization and desensitization.
  • Inhibition of βARK1 can enhance βAR signaling, which is often diminished in heart failure due to elevated levels of this kinase.

Inhibitory Strategies:

  • Peptide Inhibitors: The βARKct peptide has been developed to inhibit βARK1 activity effectively. It sequesters Gβγ subunits, preventing their interaction with βARK1, thus preserving βAR signaling pathways.
  • Gene Transfer Techniques: Adenovirus-mediated gene transfer of βARKct into cardiac myocytes has shown promising results in restoring contractile function.

Table 1: Summary of Key Studies on βARK1 Inhibition

StudyMethodologyKey Findings
Adenovirus-mediated gene transfer in failing human myocytesEnhanced contraction and relaxation velocities; increased adenylyl cyclase activity in response to isoproterenol.
Transgenic mice with varying βARKct expression levelsPositive correlation between βARKct expression and preserved cardiac function; lower expression led to severe heart failure.
Mouse model of severe cardiomyopathyOverexpression of βARKct prolonged survival and improved cardiac function significantly.

Case Studies

Case Study 1: Human Myocytes
In a study involving ventricular myocytes from patients with end-stage HF, the introduction of the βARKct peptide resulted in significant improvements in both contraction and relaxation rates when stimulated with isoproterenol. The contraction velocity increased from 37.0% to 57.5% shortening per second (P < 0.05), indicating a restoration of responsiveness to adrenergic stimulation .

Case Study 2: Transgenic Mouse Models
Transgenic mice expressing varying levels of βARKct underwent transverse aortic constriction (TAC) for 12 weeks. Mice with high levels of βARKct maintained normal cardiac function, while those with low expression exhibited severe heart failure symptoms. This study illustrates the direct relationship between the degree of βARK1 inhibition and cardiac performance .

Implications for Heart Failure Treatment

The inhibition of βARK1 presents a novel therapeutic avenue for managing heart failure. By restoring the functionality of βARs, these inhibitors can potentially reverse some aspects of cardiac dysfunction associated with chronic heart failure conditions. The efficacy demonstrated in both animal models and human cell studies suggests that targeted therapies against βARK1 could be integrated into future treatment protocols for heart failure patients.

Eigenschaften

IUPAC Name

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPHSNZGRVPCK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
betaARK1 Inhibitor
Reactant of Route 2
betaARK1 Inhibitor
Reactant of Route 3
Reactant of Route 3
betaARK1 Inhibitor
Reactant of Route 4
Reactant of Route 4
betaARK1 Inhibitor
Reactant of Route 5
Reactant of Route 5
betaARK1 Inhibitor
Reactant of Route 6
betaARK1 Inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.